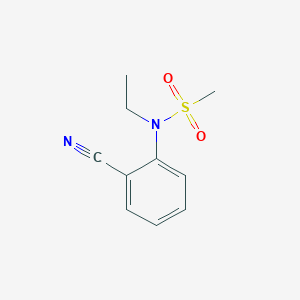
(2S)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride
Overview
Description
“(2S)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride” is a chemical compound with the CAS Number: 1820614-47-8 . It has a molecular weight of 209.67 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15NO3.ClH/c1-8(9,7(10)11)6-2-4-12-5-3-6;/h6H,2-5,9H2,1H3,(H,10,11);1H . This code provides a specific string of characters that represent the molecular structure of the compound. The compound consists of 8 carbon © atoms, 15 hydrogen (H) atoms, 1 nitrogen (N) atom, 3 oxygen (O) atoms, and 1 chloride (Cl) atom .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the sources I found. For a comprehensive analysis of these properties, it would be best to refer to a dedicated chemical database or a Material Safety Data Sheet (MSDS).Scientific Research Applications
Polymorphism in Pharmaceutical Compounds
- Spectroscopic and Diffractometric Study : Polymorphic forms of pharmaceutical compounds, similar to (2S)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride, have been characterized using techniques like spectroscopy and diffractometry. These methods help in analyzing the structural differences in polymorphic forms, crucial for pharmaceutical applications (Vogt et al., 2013).
Fluorescence Derivatisation in Biological Assays
- Application in Fluorescent Derivatising : Compounds similar to this compound have been used in coupling with amino acids for fluorescent derivatisation. This process is significant in biological assays due to its strong fluorescence properties, which are essential for various research applications (Frade et al., 2007).
Computational Peptidology for Drug Design
- Antifungal Peptide Study : Computational methods, such as conceptual density functional theory, have been applied to study peptides similar to this compound. These studies are vital in predicting the properties and reactivity of peptides, contributing to the drug design process, especially for antifungal applications (Flores-Holguín et al., 2019).
Synthesis Methods for Novel Compounds
- Efficient Synthesis Techniques : Research has shown efficient methods to synthesize N-substituted compounds similar to this compound, demonstrating their relevance in developing new chemical entities (Trifunović et al., 2010).
Synthesis and Evaluation for Medical Properties
- Antioxidant, Anti-inflammatory, and Antiulcer Properties : Certain analogues of this compound have been synthesized and evaluated for their medical properties, including antioxidant, anti-inflammatory, and antiulcer activities, highlighting the potential therapeutic applications of these compounds (Subudhi & Sahoo, 2011).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
Properties
IUPAC Name |
(2S)-2-amino-3-(oxan-4-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c9-7(8(10)11)5-6-1-3-12-4-2-6;/h6-7H,1-5,9H2,(H,10,11);1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QITCNNJBOQBHQP-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1C[C@@H](C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2007919-56-2 | |
| Record name | 2H-Pyran-4-propanoic acid, α-aminotetrahydro-, hydrochloride (1:1), (αS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2007919-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Amino-6-(trifluoromethyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B3060148.png)
![N,N-Bis[(2-cyanophenyl)methyl]methanesulfonamide](/img/structure/B3060149.png)


![tert-Butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B3060153.png)


![5,6-Dibromothieno[2,3-d]pyrimidine](/img/structure/B3060157.png)

![Ethyl 1-cyclopentyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B3060161.png)
